Neomycin, specifically the compound Neomycin (S), is an aminoglycoside antibiotic that exhibits bactericidal activity primarily against Gram-negative bacteria and some anaerobic bacilli. It is derived from the fermentation products of Streptomyces fradiae and was discovered in 1949 by Selman Waksman and Hubert Lechevalier. Neomycin was approved for medical use in 1952 and is commonly found in both oral and topical formulations, including creams and ointments .
Neomycin belongs to the class of aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. This class includes other antibiotics such as gentamicin and tobramycin. Neomycin is particularly effective against enteric Gram-negative organisms, making it valuable in treating infections localized within the gastrointestinal tract .
Neomycin is synthesized through a complex biosynthetic pathway involving multiple genes. The primary steps include:
The synthesis involves intricate enzymatic reactions that lead to the formation of neosamine structures that are essential for the final antibiotic product .
Neomycin (S) has a complex molecular structure characterized by:
Neomycin undergoes various chemical reactions that contribute to its antibacterial efficacy:
The mechanism of action of neomycin involves:
Neomycin exhibits several noteworthy physical and chemical properties:
Neomycin has various scientific uses:
1.1. Streptomyces fradiae Metabolic Pathways and Precursor Utilization
Streptomyces fradiae, the actinobacterial producer of neomycin, utilizes primary metabolic pathways to generate essential precursors for neomycin biosynthesis. The hexose monophosphate (HMP) shunt provides D-glucose-6-phosphate, which serves as the primary carbon source for the 2-deoxystreptamine (2-DOS) ring formation—the core aminocyclitol moiety of all neomycin components [4] [5]. Isotopic labeling studies confirm that L-glutamine acts as the preferred amino donor for transamination reactions during 2-DOS amination, while UDP-N-acetylglucosamine (UDP-GlcNAc) serves as the glycosyl donor for the initial glycosylation step [4] [6]. The neo gene cluster (spanning ~25 kb) encodes enzymes that channel these precursors into the neomycin pathway. Key among these is 2-deoxy-scyllo-inosose synthase (NeoC), which catalyzes the cyclization of glucose-6-phosphate into 2-deoxy-scyllo-inosose (2-DOI), the first committed intermediate [4] [10]. Subsequent steps involve:
Table 1: Core Enzymes for Precursor Conversion to 2-Deoxystreptamine in Streptomyces fradiae
Gene | Enzyme | Function | Precursor Consumed | Product Formed |
---|---|---|---|---|
neoC | 2-deoxy-scyllo-inosose synthase | Cyclization of glucose-6-phosphate | D-glucose-6-phosphate | 2-deoxy-scyllo-inosose (2-DOI) |
neoS | L-glutamine:2-DOI aminotransferase | Transamination of 2-DOI | 2-DOI + L-glutamine | 2-deoxy-scyllo-inosamine (2-DOIA) |
neoE | NAD-dependent dehydrogenase | Dehydrogenation of 2-DOIA | 2-DOIA | 3-amino-2,3-dideoxy-scyllo-inosose |
neoB/neoS | Aminotransferase | Final transamination to 2-DOS | 3-amino-2,3-dideoxy-scyllo-inosose | 2-deoxystreptamine (2-DOS) |
The divergence between neomycin B and neomycin C synthesis occurs late in the pathway. Both isomers share the initial biosynthetic steps up to the pseudotrisaccharide neomycin C. The enzymatic machinery responsible for assembling this intermediate involves highly specific glycosyltransferases and modifying enzymes [6] [10]:
Table 2: Key Glycosyltransferases in Neomycin Assembly
Gene | Enzyme | Glycosyl Donor | Acceptor | Product | Stage |
---|---|---|---|---|---|
neo8 | Glycosyltransferase | UDP-N-acetyl-D-glucosamine | 2-Deoxystreptamine (2-DOS) | N-acetylparomamine | Early (First sugar) |
neo15 | Glycosyltransferase | UDP-N-acetyl-D-glucosamine | Paromamine/Neamine | Pseudodisaccharide/Pseudotrisaccharide | Mid (Second sugar) |
btrL (Functional Analog) | Phosphoribosyltransferase | 5-Phosphoribosyl-1-diphosphate (PRPP) | Neamine | 5''-Phosphoribostamycin | Mid (Ribose addn) |
btrP (Functional Analog) | Phosphatase | - | 5''-Phosphoribostamycin | Ribostamycin | Mid (Ribose addn) |
neo15 | Glycosyltransferase | UDP-aminosugar (e.g., D/L-neosamine precursor) | Ribostamycin | Neomycin C precursor | Late (Third sugar) |
Although primarily characterized in Bacillus circulans for butirosin biosynthesis, the btr gene cluster provides a fundamental blueprint for conserved steps in 2-DOS-aminoglycoside biosynthesis, particularly neamine and ribostamycin formation, shared with neomycin [4] [9]. Genes btrC (2-DOS synthase), btrS (aminotransferase), btrM (glycosyltransferase), and btrD (deacetylase) have direct functional homologs (neoC, neoS, neo8, neo16) in S. fradiae, underscoring a common pathway for neamine synthesis [4] [10]. The btr cluster uniquely elucidates the O-ribosylation mechanism critical for converting neamine to ribostamycin, a pivotal branch point intermediate:
While the neo cluster lacks direct nucleotide sequence homologs of btrL and btrP, S. fradiae possesses enzymes with identical biochemical functions for ribostamycin production. This highlights the evolutionary conservation of this crucial ribosylation step in pseudotrisaccharide aminoglycoside biosynthesis [4] [9].
Neomycin C and neomycin B are C-5''' epimers of the third sugar moiety (L-neosamine vs D-neosamine). The final step in neomycin B biosynthesis is the epimerization of neomycin C at C-5'''. This reaction is catalyzed exclusively by NeoN, a radical S-adenosyl-L-methionine (radical SAM) enzyme encoded within the neo cluster [2] [3] [7]. The mechanism involves:
Figure: Mechanism of NeoN-Catalyzed Epimerization of Neomycin C to Neomycin BNeomycin C (substrate) → [NeoN-SAM complex] → H⁺ abstraction at C-5''' by 5'-dA⁺ → Substrate radical → H⁺ donation from Cys249-SH → Neomycin B (product) + Cys249-S⁺
The critical role of NeoN is demonstrated by gene knockout studies: ΔneoN strains accumulate neomycin C exclusively and lack neomycin B [2] [7]. Mutagenesis studies pinpointed Val252 (adjacent to Cys249) as crucial for substrate binding. The NeoNV252A mutant exhibits an enlarged substrate-binding pocket, leading to enhanced catalytic efficiency. Engineered S. fradiae strains expressing neoNV252A show a ~13-16% increase in neomycin B yield and a concomitant decrease in neomycin C proportion (from ~16% to ~6-7%) compared to wild-type strains [7].
Neomycin production in S. fradiae is tightly regulated at genetic and metabolic levels. Key regulatory nodes include:
Table 3: Regulatory Strategies for Enhancing Neomycin Production in Streptomyces fradiae
Regulatory Target | Intervention | Effect on Neomycin Production/Composition | Reference |
---|---|---|---|
Cluster-situated regulator (NeoR) | Overexpression of neoR gene | ↑ Neomycin titer (564.7 ± 32.5 mg/L) ↑ Transcription of neo genes | [7] |
Gamma-butyrolactone signaling (AfsA-g) | Overexpression of afsA-g gene | ↑ Neomycin titer (722.9 ± 20.1 mg/L) | [7] |
SAM pool (MetK) | Overexpression of metK gene (SAM synthase) | ↑ Intracellular SAM ↑ NeoN activity ↑ Neomycin B yield ↓ Neomycin C proportion | [2] [7] |
Epimerase (NeoN) | Overexpression of wild-type neoN or mutant neoNV252A | ↑ Neomycin B yield (up to 16,766.6 U/mL) ↓ Neomycin C proportion (down to 6.28%) | [7] |
Precursor Supply | Addition of N-acetylglucosamine | ↑ Neomycin yield (up to 107%) | [7] |
Addition of L-glutamine | ↑ Neomycin yield (up to 62%) | [7] |
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8